molecular formula C6H7NO4 B573925 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one CAS No. 182352-51-8

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one

Cat. No.: B573925
CAS No.: 182352-51-8
M. Wt: 157.125
InChI Key: CKHGKGFIAKLISG-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one is a chemical compound based on the 3-pyrroline-2-one scaffold, a structure of significant interest in medicinal and organic chemistry. The 3-pyrroline-2-one core, a γ-lactam, is a key structural subunit found in numerous bioactive natural products and synthetic molecules with demonstrated pharmacological activities . Compounds within this family have been reported to exhibit a broad spectrum of biological activities, including serving as potent antioxidants . Research on closely related polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives has identified specific analogs as effective hydroxyl radical (HO·) scavengers, showing activity comparable to conventional antioxidants like gallic acid and Trolox in both polar and non-polar environments . Beyond antioxidant properties, the 3-pyrroline-2-one structure is a privileged motif in drug discovery. Related structures have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists, with some derivatives designed to use a carbonyl group as a key hydrogen bonding acceptor, demonstrating binding affinity in the submicromolar range and the ability to penetrate the brain in ex vivo studies . Furthermore, natural products containing this core structure, such as oteromycin and equisetin, have been identified as HIV-1 integrase inhibitors and antibiotics . The synthesis of such complex pyrroline derivatives is often achieved via efficient multi-component reactions (MCRs), which combine reagents like aromatic aldehydes, amines, and acetylenedicarboxylates or related compounds to construct the polysubstituted heterocyclic ring . This compound is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)7-3-4(8)2-5(7)9/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHGKGFIAKLISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190808
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182352-51-8
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182352-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component Reactions with Sodium Diethyl Oxalacetate

The foundational work by Nguyen et al. (2022) outlines a three-component reaction involving aromatic aldehydes, amines, and sodium diethyl oxalacetate to synthesize polysubstituted 3-hydroxy-3-pyrroline-2-ones. While their focus was on ethoxycarbonyl derivatives, substituting sodium diethyl oxalacetate with sodium methyl oxalacetate could theoretically introduce a methoxycarbonyl group at position 1. The reaction proceeds at room temperature under argon, with citric acid catalyzing imine formation between the aldehyde and amine. Subsequent nucleophilic attack by the enolate of sodium methyl oxalacetate facilitates cyclization, yielding the pyrroline-2-one core. Purification via recrystallization in dichloromethane/ethanol mixtures typically achieves yields of 45–60% for analogous compounds.

Amine and Aldehyde Selection for Targeted Substitution

In a modified approach, the choice of amine directly influences the substituent at position 1. For instance, using 4-methoxycarbonylaniline as the amine component in lieu of arylamines like 3-nitroaniline could direct the methoxycarbonyl group to position 1. Concurrently, formaldehyde as the aldehyde would minimize steric hindrance, favoring the formation of 1-(methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one. This method mirrors the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, where ethyl 2,4-dioxovalerate contributes the acetyl group. Replacing this reagent with methyl 2,4-dioxovalerate may similarly install the methoxycarbonyl moiety.

Electrochemical Synthesis and Oxidation

Electrolysis of N-(Methoxycarbonyl) Pyrrolidine

A supplementary method from the RSC involves the electrochemical oxidation of N-(methoxycarbonyl) pyrrolidine in methanol/water (9.5:0.5) using a graphite anode and platinum cathode. Constant current electrolysis (20 mA cm⁻²) generates 2-hydroxy-N-(methoxycarbonyl) pyrrolidine in 75% yield. While this intermediate is a pyrrolidine, subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) could dehydrogenate the ring, forming the conjugated enone system of pyrroline-2-one. This two-step process—electrolysis followed by oxidation—offers a pathway to introduce both the methoxycarbonyl and hydroxyl groups regioselectively.

Challenges in Oxidative Transformations

Oxidation of pyrrolidines to pyrroline-2-ones requires precise control to avoid over-oxidation. For example, excessive Cr(VI) reagents may degrade the methoxycarbonyl group. Alternative oxidants like 2-iodoxybenzoic acid (IBX) or TEMPO/NaClO systems could mitigate side reactions, though their efficacy for this specific transformation remains unexplored in the literature.

Post-Synthetic Functionalization

Esterification of Carboxylic Acid Precursors

A less direct route involves synthesizing 1-carboxy-4-hydroxy-3-pyrroline-2-one via MCRs, followed by esterification with methanol. Using thionyl chloride (SOCl₂) to activate the carboxylic acid, subsequent treatment with methanol under reflux introduces the methoxycarbonyl group. This method mirrors the synthesis of methyl 3-(3-amidinophenyl)-5-(aminomethyl)benzoate derivatives described in patent literature. However, the instability of the carboxylic acid intermediate under acidic conditions may limit yields.

Transesterification of Ethoxycarbonyl Analogues

Ethoxycarbonyl derivatives, such as those reported by Nguyen et al., could undergo transesterification with methanol in the presence of a Lewis acid (e.g., Mg(ClO₄)₂). This one-pot strategy avoids isolating reactive intermediates but risks hydrolyzing the pyrroline-2-one ring under prolonged heating.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Reaction TimeKey Challenges
MCR with Methyl OxalacetateAmine, aldehyde, methyl oxalacetate~508–12 hoursLimited commercial availability
Electrolysis + OxidationN-(Methoxycarbonyl) pyrrolidine60–7024–48 hoursOver-oxidation risks
Post-Synthetic EsterificationCarboxylic acid precursor30–406–10 hoursIntermediate instability

Mechanistic Insights and Optimization

Cyclization Kinetics in MCRs

The rate-determining step in MCRs involves imine formation, which is accelerated by Brønsted acids like citric acid. Polar aprotic solvents (e.g., DMF) could enhance enolate nucleophilicity, potentially improving cyclization efficiency. However, competing side reactions, such as aldol condensation of the aldehyde, necessitate careful solvent selection.

Solvent Effects on Electrochemical Synthesis

Methanol/water mixtures in electrolysis improve proton availability, facilitating the generation of hydroxyl intermediates . Replacing water with acetic acid may stabilize reactive intermediates, though this remains untested for pyrroline-2-one synthesis.

Chemical Reactions Analysis

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxycarbonyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 3-pyrroline-2-one derivatives, including 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one. Research conducted on polysubstituted derivatives demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing promising results that suggest potential therapeutic applications in oxidative stress management .

Table 1: Antioxidant Activity of 3-Pyrroline-2-One Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (μM)
1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one7515
Compound A8010
Compound B7020

Inhibition of mPGES-1

Another significant application of this compound is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and cancer pathways. Virtual screening studies identified several derivatives with the 3-hydroxy-3-pyrroline-2-one scaffold as potent mPGES-1 inhibitors, showing inhibition rates in the low micromolar range. This suggests a pathway for developing novel anti-inflammatory and anticancer therapies with potentially reduced side effects .

Table 2: mPGES-1 Inhibition Potency of Selected Compounds

CompoundmPGES-1 Inhibition (%)IC50 (μM)
1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one705.0
Compound C803.7
Compound D608.0

Anticancer Properties

The compound has also been explored for its anticancer properties, particularly in breast cancer models. Studies have indicated that derivatives of this compound can induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer cells by targeting microtubules and disrupting tubulin polymerization . This mechanism provides a promising avenue for developing new chemotherapeutic agents.

Case Study: Antiproliferative Activity in MCF-7 Cells

A compound derived from the pyrroline scaffold exhibited an IC50 value of approximately 0.39 mM against MCF-7 cells, demonstrating significant antiproliferative activity compared to other tested compounds .

Material Science Applications

Beyond biological applications, compounds like 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one are being investigated for their potential use in material science, particularly in the synthesis of polymers and advanced materials due to their unique structural properties that allow for functionalization and incorporation into various matrices .

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one and related compounds are critical for understanding its unique properties. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Properties/Activities Reference
1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one 1: Methoxycarbonyl; 4: Hydroxyl Potential antioxidant/antimicrobial activity (inferred from structural analogs)
1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one Pyridinone core; hydroxyl and alkyl groups Metal-chelating ability, potential for iron overload therapy
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one Chlorophenyl, benzoyl, hydroxypropyl groups Antibacterial activity; moderate yield (47%)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl, methoxyphenyl, cyano groups High antioxidant activity (79.05% at 12 ppm)
1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones Ethoxycarbonyl instead of methoxycarbonyl Broad pharmacological activities (anticancer, anti-HIV)

Key Differences and Implications

Compounds with halogenated aryl groups (e.g., bromophenyl in , chlorophenyl in ) exhibit enhanced antioxidant or antibacterial activity, suggesting that electron-withdrawing groups improve redox or target-binding properties.

Ring System Variations: Pyridinones (e.g., ) prioritize metal chelation, while pyrroline-2-ones (e.g., ) focus on heterocyclic reactivity. The lactam ring in pyrroline-2-ones may enhance hydrogen-bonding interactions with enzymes or receptors.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those for ethoxycarbonyl analogs (e.g., cyclization or substitution reactions ). However, analogs with complex substituents (e.g., Compound 38 in ) show lower yields (17%), highlighting challenges in introducing bulky groups.

Physicochemical Properties

  • Solubility : The hydroxyl and methoxycarbonyl groups may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Thermal Stability : Melting points for analogs range widely (128–306°C ), suggesting that substituent bulkiness and hydrogen-bonding capacity significantly influence stability.

Biological Activity

1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one (MHP) is a compound of interest due to its diverse biological activities. This article compiles and analyzes the current research findings concerning the biological activity of MHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MHP belongs to the class of pyrroline derivatives, characterized by a pyrrole ring fused with a carbonyl and hydroxyl group. Its molecular structure can be represented as follows:

C6H7NO3\text{C}_6\text{H}_7\text{N}\text{O}_3

Antioxidant Activity

Research indicates that MHP exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that MHP could reduce reactive oxygen species (ROS) levels in cultured cells, leading to decreased cellular damage and improved cell viability under oxidative conditions .

Antimicrobial Activity

MHP has demonstrated antimicrobial effects against various pathogens. In vitro studies have shown that MHP inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain bacterial strains were reported to be as low as 15 µg/mL, indicating potent antibacterial properties .

Anticancer Properties

The anticancer potential of MHP has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, MHP treatment resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to significant tumor cell death .

Table 1: Summary of Biological Activities of MHP

Activity TypeMechanism of ActionReference
AntioxidantScavenging ROS and reducing oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via caspase activation

Case Study 1: Antioxidant Effects in Diabetic Models

A study investigated the effects of MHP on oxidative stress in diabetic rats. The administration of MHP significantly reduced blood glucose levels and improved antioxidant enzyme activity (SOD and catalase), suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In a clinical setting, MHP was evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that MHP could inhibit MRSA growth effectively, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

The biological activities of MHP are attributed to several mechanisms:

  • Antioxidant Mechanism : MHP enhances the body's natural antioxidant defenses by upregulating the expression of antioxidant enzymes.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
  • Apoptotic Pathway Activation : MHP activates intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Methoxycarbonyl)-4-hydroxy-3-pyrroline-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves multi-step reactions starting with substituted pyrrolidine precursors. For example, coupling methoxycarbonyl groups via activated intermediates (e.g., acyl chlorides) under mild conditions (room temperature, 3–24 hours) can yield the target compound. Low yields (e.g., 17% in one protocol) highlight the need for optimized stoichiometry and solvent selection (e.g., dichloromethane or DMF) . Characterization via ESI-MS (e.g., m/z 394.2122 [M+H]⁺) and melting point analysis (221–223°C) is critical for validation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl stretches. For purity assessment, HPLC with UV detection is recommended, using C18 columns and acetonitrile/water gradients .

Q. How does the methoxycarbonyl group influence the compound’s stability in aqueous solutions?

  • Methodological Answer : The methoxycarbonyl moiety enhances hydrolytic stability compared to unsubstituted analogs. However, prolonged exposure to alkaline conditions (pH > 9) may lead to ester cleavage. Stability studies should employ pH-adjusted buffers monitored via LC-MS to track degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Use standardized in vitro models (e.g., HEK293 or HepG2 cells) with controlled passage numbers.
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition and cellular viability).
  • Perform SAR studies by systematically modifying substituents (e.g., replacing hydroxy with fluoro groups) to isolate pharmacophores .

Q. How can computational chemistry predict reactivity at the pyrroline ring’s α,β-unsaturated carbonyl site?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals. For example, HOMO-LUMO gaps predict nucleophilic attack susceptibility. Molecular dynamics simulations further assess solvation effects on reaction pathways .

Q. What advanced purification techniques address co-eluting impurities in crude synthesis products?

  • Methodological Answer : Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. For polar impurities, countercurrent chromatography (CCC) with hexane/ethyl acetate/water systems improves separation. Crystallization optimization (e.g., using ethanol/water mixtures) enhances polymorph control .

Q. How do steric and electronic effects of substituents impact tautomeric equilibria in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks keto-enol tautomerism. Electron-withdrawing groups (e.g., methoxycarbonyl) stabilize the keto form, while bulky substituents hinder equilibration. Solvent polarity (e.g., DMSO vs. chloroform) further modulates tautomeric ratios .

Key Considerations for Researchers

  • Contradictions in Evidence : Synthesis yields vary significantly (17% vs. 45%) due to solvent choice and reaction time. DMF may enhance reactivity but requires rigorous drying to avoid hydrolysis .

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